molecular formula C7H15NS B1422744 2-(Ethylsulfanyl)cyclopentan-1-amine CAS No. 1344338-44-8

2-(Ethylsulfanyl)cyclopentan-1-amine

Cat. No.: B1422744
CAS No.: 1344338-44-8
M. Wt: 145.27 g/mol
InChI Key: LRRNYPQOJVXHFH-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)cyclopentan-1-amine is an organic compound with the molecular formula C7H15NS and a molecular weight of 145.27 g/mol . This compound features a cyclopentane ring substituted with an ethylsulfanyl group and an amine group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)cyclopentan-1-amine can be achieved through several methods. One common approach involves the reaction of cyclopentanone with ethyl mercaptan in the presence of a base to form the corresponding thioether. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)cyclopentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Ethylsulfanyl)cyclopentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)cyclopentan-1-amine involves its interaction with specific molecular targets. The ethylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes and receptors. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfanyl)cyclopentan-1-amine
  • 2-(Propylsulfanyl)cyclopentan-1-amine
  • 2-(Butylsulfanyl)cyclopentan-1-amine

Uniqueness

2-(Ethylsulfanyl)cyclopentan-1-amine is unique due to its specific ethylsulfanyl substitution, which imparts distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

2-ethylsulfanylcyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NS/c1-2-9-7-5-3-4-6(7)8/h6-7H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRNYPQOJVXHFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1CCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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